N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium
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Overview
Description
[(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM is a complex organic compound that features a triazole ring, a nitro group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or nitrate derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
[(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with similar structural features.
3-Nitro-1H-1,2,4-Triazole: Contains the nitro group and triazole ring but lacks the dimethylamino group.
Dimethylamino-1H-1,2,4-Triazole: Contains the dimethylamino group and triazole ring but lacks the nitro group.
Uniqueness
[(2Z)-3-(DIMETHYLAMINO)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15N6O2+ |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
[(Z)-3-(dimethylamino)-2-(3-nitro-1,2,4-triazol-1-yl)prop-2-enylidene]-dimethylazanium |
InChI |
InChI=1S/C9H15N6O2/c1-12(2)5-8(6-13(3)4)14-7-10-9(11-14)15(16)17/h5-7H,1-4H3/q+1 |
InChI Key |
SYQFDVXJCKHGLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=[N+](C)C)\N1C=NC(=N1)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)N1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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